molecular formula C25H20FNO3 B14991276 3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B14991276
M. Wt: 401.4 g/mol
InChI Key: CRZNNUUBEPSYDC-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a fluorobenzyl group, a methyl group, and a phenyl group, making it a highly substituted and potentially bioactive molecule.

Preparation Methods

The synthesis of 3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through various synthetic routes. One common method involves the use of palladium-catalyzed carbonylation-cyclization reactions. In this process, ortho-iodophenols are subjected to palladium-catalyzed carbonylative coupling with Mo(CO)6 and cyanamide, followed by a spontaneous intramolecular cyclization . Another method involves an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . These methods offer good yields, broad substrate scope, and mild reaction conditions, making them suitable for industrial production.

Chemical Reactions Analysis

3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H20FNO3

Molecular Weight

401.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C25H20FNO3/c1-16-24-19(14-27(15-29-24)13-17-7-9-20(26)10-8-17)11-22-21(12-23(28)30-25(16)22)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3

InChI Key

CRZNNUUBEPSYDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=C(C=C5)F

Origin of Product

United States

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